molecular formula C15H21FN2O3Sn B071800 N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide CAS No. 188975-86-2

N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide

Cat. No. B071800
M. Wt: 415 g/mol
InChI Key: RBAABWDVPFMSIL-HZAYLZKLSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The compound you mentioned seems to be an organic compound, possibly a derivative of oxazolidinone.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis pathway can often be found in the scientific literature, particularly in articles or patents related to organic chemistry.



Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its chemical properties.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, etc.


Scientific Research Applications

  • Synthesis and antibacterial evaluation of isoxazolinyl oxazolidinones have shown that certain derivatives have potent in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria, demonstrating lower minimum inhibitory concentration (MIC) values compared to linezolid, a standard antibacterial agent (Varshney, Mishra, Shukla, & Sahu, 2009).

  • The synthesis of stable isotope-labeled antibacterial agents for medical use, including RWJ-416457, which is structurally similar to the compound , has been explored. This research is important for understanding the metabolism and efficacy of these compounds (Lin & Weaner, 2012).

  • Novel 4-N-substituted aryl but-3-ene-1,2-dione derivatives of piperazinyloxazolidinones have been synthesized and evaluated for their antibacterial activity. This research highlights the potential for developing effective antibacterial agents with superior activity against Gram-positive resistant strains compared to existing treatments (Varshney, Mishra, Shukla, & Sahu, 2009).

  • Research on the in vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents, has demonstrated that these analogs show promising antibacterial activities against a variety of clinically important human pathogens, including strains resistant to common antitubercular agents (Zurenko et al., 1996).

  • Another study on the synthesis and in vitro antibacterial activities of novel oxazolidinones revealed compounds that showed superior antibacterial activities than linezolid and were active against linezolid-resistant Staphylococcus aureus strains (Srivastava et al., 2008).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and so on.


properties

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-trimethylstannylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN2O3.3CH3.Sn/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-3-9(13)5-10;;;;/h2,4-5,11H,6-7H2,1H3,(H,14,16);3*1H3;/t11-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAABWDVPFMSIL-HZAYLZKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[Sn](C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[Sn](C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461804
Record name N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide

CAS RN

188975-86-2
Record name N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CS Lee, DA Allwine, MR Barbachyn, KC Grega… - Bioorganic & medicinal …, 2001 - Elsevier
In an effort to expand the spectrum of activity of the oxazolidinone class of antibacterial agents to include Gram-negative bacteria, a series of new carbon–carbon linked pyrazolylphenyl …
Number of citations: 45 www.sciencedirect.com

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